Quinine hemisulfate monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

207671-44-1 |

|---|---|

Molecular Formula |

C40H52N4O9S |

Molecular Weight |

764.9 g/mol |

IUPAC Name |

bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid;hydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |

InChI Key |

FXWJCCDFXIIZQW-AMXCKVRDSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

physical_description |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |

Related CAS |

6183-68-2 6485-42-3 |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Quinine Hemisulfate Monohydrate (CAS 6119-70-6) for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Quinine Hemisulfate Monohydrate, a significant compound in both historical and contemporary pharmacology. With a legacy rooted in the treatment of malaria, its utility has expanded into various research applications, primarily due to its action as a potassium channel blocker. This document is designed to equip researchers, scientists, and drug development professionals with the critical technical information required for its effective and safe application in a laboratory setting.

Core Chemical and Physical Identity

This compound is a salt of quinine, a primary alkaloid extracted from the bark of the Cinchona tree.[1] Its unique chemical structure, featuring a quinoline ring system, underpins its diverse biological activities.[2]

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 6119-70-6 | [3] |

| Molecular Formula | C₄₀H₄₈N₄O₄ · H₂SO₄ · 2H₂O | [4] |

| Molecular Weight | 782.95 g/mol (as dihydrate) | [5] |

| IUPAC Name | bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid;hydrate | [6] |

| Appearance | White or almost white crystalline powder or fine, colorless needles.[7] | [7] |

| Taste | Intensely bitter.[1][7] | [1][7] |

| Melting Point | ~225 °C (decomposes) | [8] |

Solubility and Stability Profile

Understanding the solubility and stability of this compound is paramount for the design of robust experimental protocols and formulation development.

| Solvent | Solubility | Source |

| Water | Slightly soluble (1.2 mg/mL) | [8] |

| Ethanol | Soluble (8 mg/mL) | [3][8] |

| Chloroform/Absolute Alcohol (2:1 mixture) | Soluble | [7][9] |

The compound is light-sensitive and should be stored accordingly to prevent degradation.[4][10] It is considered stable under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place in a tightly closed container, protected from light.[4][10] Incompatible materials include strong oxidizing agents, bases (alkalis), ammonia, and iodine.[7][9][10]

Mechanism of Action and Biological Activity

The biological effects of quinine are multifaceted, with its antimalarial properties and potassium channel inhibitory effects being the most extensively studied.

Antimalarial Action

The primary antimalarial action of quinine is directed against the parasite Plasmodium falciparum.[11] While the precise mechanism is not fully elucidated, the leading hypothesis centers on the inhibition of hemozoin biocrystallization.[11] Malarial parasites digest hemoglobin within their food vacuole, releasing toxic free heme. To protect themselves, they crystallize this heme into an inert substance called hemozoin. Quinine is believed to interfere with this detoxification process, leading to an accumulation of toxic heme and subsequent parasite death.[11][12] This proposed mechanism is shared with other quinoline antimalarials like chloroquine.[11]

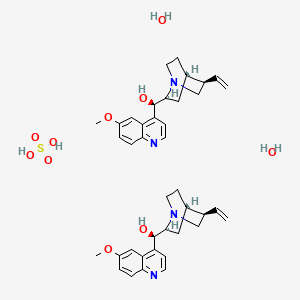

Caption: Proposed antimalarial mechanism of Quinine.

Potassium Channel Inhibition

Quinine hemisulfate is a known potassium channel blocker.[3][9][13] It notably inhibits mitochondrial ATP-regulated potassium channels (mitoKATP).[3][9] This activity is crucial for its application in various physiological studies. For instance, it has been shown to inhibit WT mouse Slo3 (KCa5.1) channel currents with an IC50 of 169 μM.[13] This inhibitory action is leveraged in research to investigate cellular processes regulated by potassium flux.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of quinine can be influenced by the health status of the individual, with notable differences observed between healthy subjects and those with malaria.[14][15]

Key Pharmacokinetic Parameters

| Parameter | Observation | Source |

| Absorption | Over 70% absorbed after oral administration. | [15] |

| Time to Peak Concentration (Tmax) | 1 to 3 hours. | [15] |

| Metabolism | Primarily hepatic. | [15] |

| Volume of Distribution (Vd) | Reduced in malaria patients (86.8 to 157.4 L). | [15] |

| Clearance (CL) | Reduced in malaria patients (6.6 to 9.6 L/h). | [15] |

| Excretion | Urinary excretion is faster in acidic urine. | [14] |

The clearance and volume of distribution are reduced in proportion to the severity of a malaria infection, leading to higher plasma concentrations in infected individuals compared to healthy subjects.[14] As patients recover, the Vd expands and clearance increases, resulting in a decline in average plasma concentrations.[16]

Experimental Protocols and Applications

The following sections provide standardized workflows for common research applications of this compound.

In Vitro Antimalarial Susceptibility Testing

This protocol outlines a typical workflow for assessing the in vitro susceptibility of P. falciparum to quinine using a SYBR Green I-based fluorescence assay.

Caption: Workflow for SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

-

Preparation of Drug Plates:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., 70% ethanol, followed by dilution in culture medium).

-

Perform serial dilutions in a 96-well microtiter plate to achieve a range of final concentrations. Include drug-free wells as negative controls.

-

-

Parasite Culture:

-

Use a synchronized culture of P. falciparum (ring stage) at a defined parasitemia and hematocrit.

-

Add the parasite suspension to each well of the drug-prepared plate.

-

-

Incubation:

-

Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

-

Fluorescence Measurement:

-

Prepare a lysis buffer containing SYBR Green I dye.

-

Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the drug concentration.

-

Calculate the 50% inhibitory concentration (IC₅₀) using a nonlinear regression model.

-

Assessment of Potassium Channel Inhibition

Electrophysiological techniques, such as patch-clamp, are the gold standard for studying the effects of quinine on potassium channels.

Experimental Setup:

-

Cell Line: Use a cell line expressing the potassium channel of interest (e.g., HEK-293 cells transfected with the gene for Slo3).

-

Recording Configuration: Whole-cell patch-clamp configuration.

-

Solutions: Prepare appropriate intracellular and extracellular solutions to isolate the potassium currents.

-

Drug Application: Apply this compound at various concentrations to the bath solution.

Protocol:

-

Establish a stable whole-cell recording from a single cell.

-

Apply voltage pulses to elicit potassium channel currents.

-

Record baseline currents before drug application.

-

Perfuse the cell with the solution containing this compound.

-

Record the currents in the presence of the drug.

-

Wash out the drug to observe the reversibility of the effect.

-

Repeat with different concentrations to generate a dose-response curve and determine the IC₅₀.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

-

Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] Ensure adequate ventilation or use a NIOSH/MSHA approved respirator if dust formation is likely.[10]

-

First Aid:

-

Storage: Keep in a dry, cool, well-ventilated place.[4] The container should be tightly closed and protected from light.[4][10]

Conclusion

This compound remains a compound of significant interest in both clinical and basic research settings. Its well-documented antimalarial properties, coupled with its utility as a potassium channel blocker, provide a broad scope for scientific investigation. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling is crucial for any researcher or drug development professional working with this versatile alkaloid. The protocols and data presented in this guide offer a solid foundation for designing and executing scientifically rigorous studies.

References

- 1. QUININE HEMISULFATE SALT MONOHYDRATE | 207671-44-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Potassium channel blocker (CAS 6119-70-6) | Abcam [abcam.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound | C40H52N4O9S | CID 67225051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinine sulfate dihydrate | 6119-70-6 [chemicalbook.com]

- 8. Quinine synthetic No, = 90 HPLC 207671-44-1 [sigmaaldrich.com]

- 9. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Quinine - Wikipedia [en.wikipedia.org]

- 12. Quinine Sulfate | C40H50N4O8S | CID 16051948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinine Pharmacokinetics and Pharmacodynamics in Children with Malaria Caused by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinine Hemisulfate Monohydrate

Introduction

Quinine, a primary alkaloid extracted from the bark of the Cinchona tree, has a storied history in medicine and chemistry.[1] Its potent antimalarial properties have saved countless lives, and its unique chemical structure has made it a valuable tool in stereoselective organic synthesis.[2][3] This guide provides a comprehensive technical overview of a specific salt form, Quinine Hemisulfate Monohydrate, tailored for researchers, scientists, and drug development professionals. We will delve into its precise molecular identity, physicochemical characteristics, analytical methodologies for its characterization, and its diverse applications in the scientific field.

Molecular Identity and Stoichiometry

A critical aspect of working with any chemical substance is a precise understanding of its molecular formula and associated identifiers. In the case of this compound, there exists some ambiguity across commercial and database sources, which this section aims to clarify.

The most accurate representation of this compound is a salt where two molecules of quinine are neutralized by one molecule of sulfuric acid, with the inclusion of water of hydration. The "hemisulfate" designation indicates that, on a per-quinine-molecule basis, there is half a sulfate group. The "monohydrate" term, however, can be interpreted per quinine molecule.

The CAS number most consistently and accurately assigned to this compound is 207671-44-1 .[4][5] Another CAS number, 6119-70-6, is frequently encountered but is more accurately associated with the dihydrate form of quinine sulfate.[6]

The molecular formula can be expressed in several ways:

-

Stoichiometric Unit Formula: C20H24N2O2 · 0.5H2SO4 · H2O[4]

-

Dimeric Formula: (C20H24N2O2)2 · H2SO4 · 2H2O

The dimeric formula is often used by suppliers and in databases like PubChem, which can lead to confusion.[6][7] For the purpose of this guide, we will primarily refer to the stoichiometric unit formula as it most clearly defines the relationship between the constituent parts.

1.1. Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate | [7] |

| CAS Number | 207671-44-1 | [4][5] |

| Molecular Formula | C20H24N2O2 · 0.5H2SO4 · H2O | [4] |

| Molecular Weight | 391.47 g/mol | |

| Synonyms | Quinine hemisulfate salt monohydrate, (8α,9R)-6′-Methoxycinchonan-9-ol hemisulfate monohydrate |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental work.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder. | [5] |

| Taste | Intensely bitter. | [5] |

| Melting Point | ~225 °C (with decomposition) | [5] |

| Solubility | Water: Slightly soluble (1.2 mg/mL). Ethanol: Slightly soluble at 25°C (8 mg/mL), soluble at 80°C. Organic Solvents: Soluble in a 2:1 mixture of chloroform and absolute alcohol. Quinine free base is soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL. | [8][9] |

| Optical Rotation | A strong blue fluorescence is observed in dilute sulfuric acid. | [1] |

Analytical Methodologies

Accurate quantification and characterization of this compound are crucial for quality control and research applications. The most common analytical techniques are chromatographic and spectroscopic.

3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the determination of quinine in various matrices, including pharmaceutical formulations and biological fluids.[10]

Experimental Protocol: RP-HPLC with UV Detection

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.[10]

-

Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) is a common mobile phase.[10] The mobile phase should be filtered and degassed prior to use.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection Wavelength: Quinine sulfate shows a UV absorbance maximum at approximately 233 nm, which is a suitable wavelength for detection.[10]

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. A series of dilutions are then made to create a calibration curve (e.g., 10-50 µg/mL).[10]

-

Sample Preparation: For solid dosage forms, dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. The peak area of quinine is used for quantification against the calibration curve.

dot

Caption: Workflow for HPLC analysis of Quinine.

3.2. Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quinine determination, particularly in clear liquid samples like tonic water.[11]

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation: A UV-Vis spectrophotometer capable of scanning in the UV range.

-

Solvent: 0.5 M Sulfuric Acid.[11]

-

Standard Preparation: Dissolve a known quantity of this compound in the sulfuric acid solution to prepare a stock solution. Create a series of standards by serial dilution.

-

Sample Preparation: For beverages, degas the sample and dilute with the sulfuric acid solution to bring the quinine concentration within the linear range of the assay.

-

Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (around 320 nm in acidic solution).[11]

-

Quantification: Construct a standard curve by plotting absorbance versus concentration for the standards. Use the equation of the line to determine the concentration of quinine in the samples.

Applications in Research and Development

This compound is not only a therapeutic agent but also a versatile molecule with numerous applications in scientific research and drug development.

4.1. Pharmaceutical and Clinical Applications

-

Antimalarial Agent: Quinine is a crucial drug for the treatment of malaria, especially that caused by chloroquine-resistant Plasmodium falciparum.[1]

-

Bittering Agent: Its intense bitterness makes it a useful flavoring agent in beverages like tonic water and bitter lemon.[12][13] It is also used as a taste-masking challenge in the formulation of other bitter drugs.[14]

-

Muscle Relaxant: Quinine has been used to treat nocturnal leg cramps, although this application is now less common due to potential side effects.[1]

4.2. Biochemical and Pharmacological Research

-

Potassium Channel Blocker: Quinine is known to block certain types of potassium channels, making it a useful tool for studying the physiology and pharmacology of these channels.[5][15]

-

Fluorescence Standard: Due to its stable and well-characterized fluorescence quantum yield, quinine is often used as a standard in fluorescence spectroscopy.[2]

4.3. Asymmetric Synthesis

Quinine and other Cinchona alkaloids are widely employed as chiral catalysts and ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[3][12]

dot

Caption: Major applications of Quinine.

Conclusion

This compound is a compound of significant interest due to its historical importance and modern applications. A clear understanding of its molecular identity, particularly its correct CAS number (207671-44-1) and stoichiometric formula (C20H24N2O2 · 0.5H2SO4 · H2O), is paramount for its effective use. Its distinct physicochemical properties necessitate careful consideration in experimental design and formulation. The availability of robust analytical methods like HPLC and spectrophotometry allows for its accurate quantification. From its role in combating malaria to its use as a sophisticated tool in asymmetric synthesis, this compound continues to be a valuable compound for researchers and scientists across various disciplines.

References

- 1. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 207671-44-1 | SynZeal [synzeal.com]

- 5. QUININE HEMISULFATE SALT MONOHYDRATE | 207671-44-1 [chemicalbook.com]

- 6. Quinine sulfate dihydrate | C40H54N4O10S | CID 16211610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C40H52N4O9S | CID 67225051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. ijnrd.org [ijnrd.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Quinine (CAS-No. 130-95-0) - Buchler GmbH [buchler-gmbh.com]

- 13. nbinno.com [nbinno.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Quinine hemisulfate hydrate (quinine sulfate hydrate) | Parasite | 207671-44-1 | Invivochem [invivochem.com]

Quinine hemisulfate monohydrate mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Quinine Hemisulfate Monohydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Beyond a Simple Antimalarial

For centuries, quinine, the principal alkaloid from the bark of the Cinchona tree, has been the cornerstone of malaria treatment.[1] Its journey from a traditional remedy to a purified pharmaceutical represents a landmark in the history of chemotherapy.[1] While its role in treating Plasmodium falciparum malaria is well-documented, a superficial understanding of its mechanism belies the compound's complex and multifaceted interactions with both pathogen and host physiology. This guide moves beyond the textbook description to provide an in-depth, technically-grounded exploration of the molecular mechanisms underpinning the action of this compound. We will dissect its core antimalarial activity, explore its significant immunomodulatory and anti-inflammatory properties, and detail its broad-spectrum effects on host ion channels, which account for both its therapeutic applications and its toxicity profile. This document is structured not as a rigid review, but as a logical unfolding of its mechanistic story, grounded in experimental evidence and designed to be a functional resource for the modern researcher.

Part 1: The Primary Antimalarial Directive: Disruption of Heme Detoxification

The most widely accepted mechanism of quinine's antimalarial action centers on its ability to interfere with a critical detoxification pathway within the parasite.[2][3] The intraerythrocytic stages of Plasmodium falciparum voraciously consume host hemoglobin as a primary source of amino acids. This process, occurring within the parasite's acidic digestive vacuole (DV), releases large quantities of toxic, free ferrous protoporphyrin IX (heme).[4][5]

Lacking the heme oxygenase enzyme system found in its host, the parasite cannot catabolize this heme.[5] Instead, it has evolved a unique biocrystallization process to polymerize the toxic heme into a chemically inert, insoluble crystal called hemozoin (also known as malaria pigment).[3][5] This sequestration is essential for parasite survival.

Quinine exerts its primary toxic effect by disrupting this detoxification process. The prevailing hypothesis, supported by extensive in vitro studies, posits a two-pronged interference:

-

Complex Formation with Heme: Quinine is believed to bind to free heme, forming a complex that is incapable of being incorporated into the growing hemozoin crystal.[3][6]

-

Capping of Hemozoin Polymer: The quinine-heme complex may then associate with the surface of the nascent hemozoin crystal, effectively "capping" the polymer and preventing the addition of further heme units.[5][7][8]

This blockade leads to the accumulation of free heme within the DV.[2][7] The buildup of this toxic metabolite is catastrophic for the parasite, inducing oxidative stress, damaging cellular membranes, and ultimately leading to parasite death.[3] This mechanism is shared with other quinoline antimalarials like chloroquine, though subtle differences in interaction exist.[4][7]

Caption: Quinine's primary antimalarial mechanism of action.

While heme polymerization inhibition is the principal mechanism, in vitro studies suggest quinine may also exert secondary effects, including the inhibition of the parasite's nucleic acid and protein synthesis and glycolysis pathways.[2][9] Furthermore, evidence suggests quinine may target the parasite's purine nucleoside phosphorylase (PNP) enzyme, disrupting the purine salvage pathway essential for nucleic acid synthesis, as the parasite cannot synthesize purines de novo.[2][10][11]

Part 2: The Immunomodulatory Axis: Quelling Inflammation

Beyond its direct antiparasitic effects, quinine possesses significant immunomodulatory and anti-inflammatory properties, which explains its historical and modern use in autoimmune conditions like lupus and arthritis.[2][12][13] This activity is not a side effect but a core feature of its pharmacology, stemming from its interaction with key inflammatory signaling pathways in host immune cells.

Inhibition of the NLRP3 Inflammasome

A central mechanism of quinine's anti-inflammatory action is its modulation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[14] The inflammasome is a multiprotein complex in innate immune cells (like macrophages) that, when activated by pathogens or danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Over-activation of the NLRP3 inflammasome can lead to damaging "cytokine storms." Quinine has been shown to inhibit NLRP3 inflammasome activation, thereby dampening the release of these key cytokines and reducing excessive inflammation.[14][15]

Attenuation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies in animal models of atopic dermatitis have demonstrated that quinine treatment significantly decreases the expression of key components of the NF-κB pathway, including IKKα and NF-κB itself.[16] By inhibiting this central inflammatory pathway, quinine can suppress the production of a broad range of inflammatory mediators, including Th2-related cytokines (IL-4, IL-5, IL-13) and TNF-α.[16]

Blockade of the TWIK2 Potassium Channel

Recent research has identified the two-pore domain potassium channel TWIK2 as a critical regulator of inflammasome activation in macrophages.[17] Efflux of potassium ions through channels like TWIK2 is a key trigger for NLRP3 activation. Scientists have discovered that quinine's well-known anti-fever effects may be directly linked to its ability to inhibit the TWIK2 channel.[15][17] By blocking this channel, quinine prevents the potassium efflux required for inflammasome activation, thus reducing the production of fever-inducing cytokines like IL-1β.[15]

Caption: Quinine's multifaceted anti-inflammatory mechanisms.

Part 3: Broad-Spectrum Impact on Host Ion Channels

Many of quinine's therapeutic and toxic effects are a direct consequence of its activity as a broad-spectrum ion channel blocker.[18][19] Its chemical structure allows it to interact with various voltage- and ligand-gated channels throughout the body.

Electrophysiological Profile

Quinine's interactions with cardiac ion channels are particularly significant. It is known to block:

-

Fast Inward Sodium Channels (Nav): This action slows the depolarization phase (Phase 0) of the cardiac action potential, reducing impulse conduction.[20][21]

-

Outward Potassium Channels (Kv): Blockade of potassium currents, including the hERG channel, delays repolarization, thereby prolonging the action potential duration and the QT interval on an electrocardiogram.[19][20][22]

This dual action on sodium and potassium channels underlies its classification as a Class 1A antiarrhythmic agent (though its diastereomer, quinidine, is more potent and clinically used for this purpose).[20] However, this same mechanism is responsible for its significant pro-arrhythmic risk, as excessive QT prolongation can lead to life-threatening arrhythmias like Torsades de Pointes.[2] Beyond the heart, quinine also inhibits various other channels, including Ca²⁺-independent K⁺ channels, chloride channels, and nonselective cation channels, contributing to its diverse physiological effects, including muscle relaxation and the symptoms of cinchonism.[23][24]

Table 1: Quinine's Inhibitory Effects on Various Ion Channels

| Channel Type | Cell/System Studied | IC₅₀ / Effect | Reference |

| Potassium Currents (IK) | Spiral Ganglion Neurons | IC₅₀ ≈ 10 µM | [19] |

| Sodium Currents (INa) | Spiral Ganglion Neurons | IC₅₀ ≈ 85 µM | [19] |

| Kv1.3 K⁺ Channel | Jurkat Cells | IC₅₀ ≈ 22 µM | [25] |

| Instantaneous K⁺ Current | Jurkat Cells | IC₅₀ ≈ 17 µM | [25] |

| hERG K⁺ Channel | Ltk⁻ cells | IC₅₀ ≈ 11 µM | [26] |

| Muscular nAChRs | TE671 cells | IC₅₀ ≈ 10.8 µM | [24] |

Note: IC₅₀ values can vary based on the experimental system and conditions.

Central Nervous System Effects

Quinine crosses the blood-brain barrier and can exert direct effects on the central nervous system.[24][27] The characteristic syndrome of "cinchonism" (tinnitus, headache, dizziness, blurred vision) is a direct result of its neurotoxicity.[2][9] Mechanistically, this is thought to arise from its ion channel blocking effects on auditory and optic nerves.[19][28] Furthermore, in vitro studies on rat brain homogenates show that quinine can inhibit key neurotransmitter-metabolizing enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase (MAO), potentially altering cholinergic, monoaminergic, and purinergic neurotransmission.[2][28]

Part 4: Experimental Methodologies for Mechanistic Investigation

The elucidation of quinine's mechanisms relies on a suite of robust experimental protocols. The following sections provide validated, step-by-step methodologies for investigating its core activities.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Assay)

This protocol is a standard, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the asexual blood stage of P. falciparum. It leverages the DNA-intercalating dye SYBR Green I to quantify parasite proliferation.

Causality: The choice of the SYBR Green I assay is based on its high sensitivity, reproducibility, and scalability compared to traditional microscopic counting or radioisotope incorporation.[29] It directly measures parasite DNA content, providing a reliable proxy for parasite growth.

Methodology:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) in human O⁺ erythrocytes at 3-5% hematocrit in complete malaria culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, NaHCO₃, gentamicin, and 0.5% Albumax II) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[30]

-

Drug Plate Preparation: In a 96-well flat-bottom plate, prepare serial dilutions of this compound (e.g., from 1000 nM down to 0.5 nM) in culture medium. Include drug-free wells (negative control) and wells with erythrocytes but no parasites (background control).

-

Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours under the same culture conditions to allow for approximately two full cycles of parasite replication.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

-

Signal Detection: Incubate the plates in the dark at 37°C for 1 hour. Measure fluorescence using a plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm.[29]

-

Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of parasite growth inhibition versus the log of the quinine concentration. Determine the IC₅₀ value by fitting the data to a non-linear regression sigmoidal dose-response curve.

Caption: Workflow for SYBR Green I-based antimalarial assay.

Protocol: Investigating Ion Channel Blockade (Whole-Cell Patch-Clamp)

This electrophysiological technique is the gold standard for studying the effect of a compound on ion channel function in real-time, providing detailed information on current amplitude, kinetics, and voltage dependence.

Causality: Whole-cell patch-clamp is chosen because it allows direct measurement of the sum of ionic currents passing through all channels on a single cell's membrane.[19] It provides unparalleled temporal and voltage resolution to precisely characterize the nature of the channel blockade (e.g., open-channel block, voltage-dependence).

Methodology:

-

Cell Preparation: Culture a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG K⁺ channels). On the day of recording, gently dissociate the cells to obtain a single-cell suspension.

-

Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Fill the chamber with an extracellular (bath) solution appropriate for the ion being studied.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip should have a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

-

Giga-seal Formation: Using a micromanipulator, carefully guide the pipette to touch the surface of a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This establishes electrical and diffusive access to the cell's interior.

-

Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol designed to elicit currents from the channel of interest (e.g., a depolarizing voltage step from a holding potential of -80 mV to +20 mV to open voltage-gated channels). Record the resulting ionic currents.

-

Drug Application: After obtaining a stable baseline recording, perfuse the bath with an extracellular solution containing a known concentration of quinine.

-

Effect Measurement: Record the currents again in the presence of quinine. Observe the change in current amplitude and/or kinetics. Wash out the drug to check for reversibility.

-

Dose-Response Analysis: Repeat steps 7-8 with multiple concentrations of quinine to construct a dose-response curve and calculate the IC₅₀ for channel blockade.

Conclusion and Future Perspectives

This compound is far more than a simple parasitic poison. Its mechanism of action is a compelling example of multi-target pharmacology. The primary antimalarial effect is elegantly achieved by exploiting the parasite's unique heme detoxification pathway.[2][7] Simultaneously, its profound interactions with host inflammatory signaling pathways and a broad range of ion channels explain its utility in inflammatory diseases and its complex safety profile.[14][16][20]

For drug development professionals, understanding this mechanistic tapestry is crucial. The challenge and opportunity lie in designing new quinoline derivatives that can retain or enhance the potent heme polymerization inhibition while minimizing off-target effects on host ion channels, particularly cardiac hERG channels. Furthermore, deliberately leveraging the compound's well-defined anti-inflammatory properties offers exciting avenues for developing novel therapies for immune-mediated diseases. The 400-year history of quinine is not over; its complex pharmacology continues to provide a rich blueprint for the development of future therapeutics.

References

- 1. britannica.com [britannica.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Antimalarial Drugs as Immune Modulators: New Mechanisms for Old Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iulabs.co.uk [iulabs.co.uk]

- 15. today.uic.edu [today.uic.edu]

- 16. Therapeutic effects of quinine in a mouse model of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inflammation: Old drug offers new hope [medicalnewstoday.com]

- 18. Quinine inhibits Ca2+-independent K+ channels whereas tetraethylammonium inhibits Ca2+-activated K+ channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. prisminltd.com [prisminltd.com]

- 21. Quinine Water-Triggered Atrial Tachyarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gov.uk [gov.uk]

- 23. Quinine inhibits chloride and nonselective cation channels in isolated rat distal colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of Quinine, Quinidine and Chloroquine on Human Muscle Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Quinine enhances the behavioral stimulant effect of cocaine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.futa.edu.ng [journals.futa.edu.ng]

- 29. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mmv.org [mmv.org]

An In-Depth Technical Guide to the Biological Activity of Quinine Hemisulfate Monohydrate

Introduction

For centuries, quinine, an alkaloid originally extracted from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria.[1] Its hemisulfate monohydrate salt is a common formulation used in therapeutic applications. This technical guide provides a comprehensive overview of the biological activity of quinine hemisulfate monohydrate, designed for researchers, scientists, and drug development professionals. We will delve into its primary antimalarial mechanism, the molecular basis of parasite resistance, its broader physiological effects, and standardized protocols for its evaluation.

Antimalarial Mechanism of Action

Quinine's primary therapeutic application is in the treatment of malaria, particularly infections caused by Plasmodium falciparum. While its precise mechanism of action has been the subject of extensive research, it is widely accepted that quinine's efficacy stems from its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Interference with Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin within its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin (malaria pigment).

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is proposed to inhibit the formation of hemozoin by capping the growing crystal, preventing further polymerization. This leads to an accumulation of toxic free heme within the parasite, which in turn causes oxidative damage to cellular components and ultimately leads to parasite death.

Other Putative Mechanisms

While interference with heme detoxification is the most widely accepted mechanism, other activities of quinine may contribute to its antimalarial effect:

-

Inhibition of Nucleic Acid and Protein Synthesis: Some in vitro studies suggest that quinine can inhibit the synthesis of nucleic acids and proteins in P. falciparum.

-

Inhibition of Glycolysis: Quinine has also been shown to interfere with the glycolytic pathway of the parasite.

The following diagram illustrates the primary proposed mechanism of action of quinine against Plasmodium falciparum.

Caption: Proposed antimalarial mechanism of Quinine.

Pharmacokinetics

The pharmacokinetic profile of quinine can be influenced by the host's health status, with notable differences observed between healthy individuals and those with malaria.

| Parameter | Healthy Adults | Patients with Uncomplicated Malaria |

| Oral Bioavailability | 76-88% | Higher than in healthy subjects |

| Time to Peak Plasma Concentration (Tmax) | ~2.8 hours | ~5.9 hours |

| Protein Binding | 69-92% | 78-95% (increased α1-acid glycoprotein) |

| Elimination Half-life | 9.7-12.5 hours | Can be prolonged during acute phase |

| Metabolism | Primarily hepatic (CYP3A4 and CYP2C19) | Clearance is reduced in acute malaria |

| Excretion | ~20% renal (unchanged) | - |

Data compiled from various pharmacokinetic studies.

Special Populations

-

Children: Young children may have a different volume of distribution and clearance compared to adults, potentially increasing their susceptibility to toxicity. A loading dose is often recommended in severe malaria to rapidly achieve therapeutic concentrations.[2]

-

Pregnant Women: Pregnancy can alter the pharmacokinetics of quinine due to physiological changes. While quinine crosses the placenta, studies have not shown an increased risk of congenital malformations at therapeutic doses for malaria.[3] However, pregnant women may be at a higher risk of quinine-induced hypoglycemia.[3]

Mechanisms of Resistance

The emergence and spread of quinine-resistant P. falciparum is a significant clinical challenge. Resistance to quinine is complex and multifactorial, involving polymorphisms in several parasite genes.

Key Genes Associated with Quinine Resistance

-

P. falciparum chloroquine resistance transporter (pfcrt): Certain mutations in this gene, particularly the K76T mutation, have been associated with reduced susceptibility to quinine.[1][4]

-

P. falciparum multidrug resistance protein 1 (pfmdr1): Polymorphisms in pfmdr1, such as N86Y and Y184F, as well as an increase in the gene's copy number, have been linked to quinine resistance.[1][4][5]

-

P. falciparum Na+/H+ exchanger (pfnhe-1): Variations in the number of DNNND repeats in a microsatellite region of this gene (ms4760) have been associated with altered quinine susceptibility, although its role can be geographically dependent.[6][7][8][9]

The following table summarizes the IC50 values of quinine against various P. falciparum strains with different resistance profiles.

| Strain | Key Mutations | Quinine IC50 (nM) | Reference |

| NF54 | Wild-type | ~10 | [1] |

| Cam3.II | pfcrt Dd2 allele, pfmdr1 copy number increase | ~90 | [1] |

| K1 | Chloroquine-resistant | - | [10] |

| 3D7 | Chloroquine-sensitive | - | [10] |

| Field Isolates (Kenya) | Pfmdr1-86Y, Pfmdr1-184F, Pfcrt-76T | Significantly higher than wild-type | [6] |

Off-Target Biological Activity and Toxicology

Quinine exhibits a range of biological activities beyond its antimalarial effects, which are responsible for its adverse effect profile.

Cardiotoxicity

Quinine can have significant effects on the cardiovascular system, primarily through the blockade of cardiac ion channels. It is known to be a Class 1A antiarrhythmic agent.

-

Potassium Channel Blockade: Quinine blocks the hERG (human ether-a-go-go-related gene) potassium channel, which is crucial for cardiac repolarization. This blockade can lead to a prolongation of the QT interval on an electrocardiogram, increasing the risk of a life-threatening arrhythmia called Torsades de Pointes.[11]

-

Sodium Channel Blockade: Quinine also blocks cardiac sodium channels, which can lead to a widening of the QRS complex.[12]

-

Calcium Channel Effects: While less pronounced, quinine may also have some effects on calcium channels.[13]

Caption: Simplified pathway of Quinine-induced cardiotoxicity.

Cinchonism

A common dose-dependent adverse effect of quinine is cinchonism, a constellation of symptoms that can include:

-

Tinnitus (ringing in the ears)

-

Headache

-

Nausea and vomiting

-

Dizziness or vertigo

-

Visual disturbances

Other Toxicities

-

Ototoxicity: Quinine can cause reversible hearing loss.

-

Hypoglycemia: It can stimulate insulin release, leading to low blood sugar, particularly in pregnant women and patients with severe malaria.[3]

-

Hematological Effects: In rare cases, quinine can induce hypersensitivity reactions leading to thrombocytopenia (low platelet count).

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activity of quinine and other antimalarial compounds relies on standardized in vitro assays.

In Vitro Antiplasmodial Activity Assays

The following workflow outlines the general procedure for assessing the antiplasmodial activity of a compound.

Caption: General workflow for in vitro antiplasmodial assays.

5.1.1. SYBR Green I-Based Fluorescence Assay

This is a widely used, high-throughput method that quantifies parasite proliferation by measuring the amount of parasitic DNA.

Principle: The fluorescent dye SYBR Green I intercalates with double-stranded DNA. Upon lysis of the infected red blood cells, the dye binds to the parasite DNA, and the resulting fluorescence is proportional to the parasite biomass.

Step-by-Step Protocol:

-

Preparation of Drug Plates: Serially dilute this compound in complete parasite culture medium in a 96-well black, clear-bottom microplate. Include drug-free (positive control) and parasite-free (negative control) wells.

-

Parasite Culture: Add synchronized ring-stage P. falciparum culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of the negative control wells. Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model.

5.1.2. [³H]-Hypoxanthine Incorporation Assay

This is a highly sensitive and robust method that measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.

Principle: P. falciparum is a purine auxotroph and salvages hypoxanthine from the host. The incorporation of radiolabeled [³H]-hypoxanthine into the parasite's nucleic acids is a direct measure of its growth and replication.

Step-by-Step Protocol:

-

Preparation of Drug Plates: Prepare serial dilutions of quinine in a 96-well microplate.

-

Parasite Culture: Add synchronized ring-stage parasite culture to each well.

-

Initial Incubation: Incubate the plates for 24 hours under standard culture conditions.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the cellular contents onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]-hypoxanthine incorporation compared to the drug-free control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of quinine, its cytotoxicity against a mammalian cell line (e.g., HepG2, HeLa) is determined. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the antiplasmodial concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]

Step-by-Step Protocol:

-

Cell Seeding: Seed a mammalian cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of quinine. Include untreated cells as a control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Conclusion

This compound remains a crucial drug in the management of malaria, particularly in cases of severe or drug-resistant infections. Its primary mechanism of action, the disruption of heme detoxification in Plasmodium falciparum, is well-established, although other pathways may also contribute to its efficacy. The development of parasite resistance is a complex, multifactorial process that necessitates ongoing surveillance and research into new therapeutic strategies. The off-target effects of quinine, most notably its cardiotoxicity, require careful clinical management. The standardized in vitro protocols outlined in this guide provide a framework for the continued evaluation of quinine's biological activity and the screening of novel antimalarial compounds. A thorough understanding of its multifaceted biological profile is essential for its safe and effective use in research and clinical practice.

References

- 1. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajtmh.org [ajtmh.org]

- 3. drugs.com [drugs.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymorphisms in Pfmdr1, Pfcrt, and Pfnhe1 genes are associated with reduced in vitro activities of quinine in Plasmodium falciparum isolates from western Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinine Treatment Selects the pfnhe–1 ms4760–1 Polymorphism in Malian Patients with Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmodium falciparum Na+/H+ Exchanger (pfnhe-1) Genetic Polymorphism in Indian Ocean Malaria-Endemic Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro susceptibility to quinine and microsatellite variations of the Plasmodium falciparum Na+/H+ exchanger (Pfnhe-1) gene: the absence of association in clinical isolates from the Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gov.uk [gov.uk]

- 12. youtube.com [youtube.com]

- 13. Activators of sodium, calcium and potassium channels modulate the cardiac effects of quinidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Enduring Antimalarial: A Technical Guide to Quinine Hemisulfate Monohydrate

Foreword: A Legacy Molecule in the Modern Therapeutic Arsenal

For centuries, the bark of the Cinchona tree has been a source of relief from the debilitating fevers of malaria. The isolation of its principal alkaloid, quinine, in 1820 marked a pivotal moment in medicine, providing a purified and dose-controlled weapon against Plasmodium parasites.[1] While the advent of synthetic antimalarials and artemisinin-based combination therapies (ACTs) has shifted its first-line status, quinine remains a critical tool, particularly for treating severe malaria and in regions with significant drug resistance.[2][3] This guide provides an in-depth technical exploration of quinine hemisulfate monohydrate, offering researchers, scientists, and drug development professionals a comprehensive resource on its core antimalarial properties, mechanisms of action, and methodologies for its evaluation.

Physicochemical Profile of this compound

This compound is a salt of the naturally occurring cinchona alkaloid, quinine.[4] Its chemical and physical properties are fundamental to its formulation, bioavailability, and ultimately, its therapeutic effect.

| Property | Value | Source |

| Molecular Formula | C40H52N4O9S | [5] |

| Molecular Weight | 782.95 g/mol | [6] |

| Appearance | White crystalline powder | [4] |

| Taste | Intensely bitter | [4] |

| Solubility | Slightly soluble in water (1.2 mg/mL). Soluble in a mixture of chloroform and absolute alcohol (2:1). | [6][7] |

| Stability | Light sensitive. Stable under recommended storage conditions. Incompatible with strong oxidizing agents, alkalis, ammonia, and iodine. | [8] |

The Primary Mechanism of Antimalarial Action: Disruption of Heme Detoxification

The intraerythrocytic stages of the Plasmodium parasite digest host hemoglobin within their acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystalline structure called hemozoin, also known as malaria pigment.[9][10]

Quinine, like other quinoline antimalarials, exerts its primary parasiticidal effect by interfering with this critical detoxification pathway.[3][10][11] The precise molecular interactions are multifaceted, but the central hypothesis is the inhibition of hemozoin biocrystallization.[3][10]

A Stepwise Look at Hemozoin Inhibition

-

Accumulation in the Food Vacuole: As a weak base, quinine readily diffuses across the parasite and red blood cell membranes. It then becomes protonated and trapped within the acidic environment of the parasite's digestive vacuole, reaching concentrations significantly higher than in the surrounding plasma.[9]

-

Binding to Heme: Once concentrated in the food vacuole, quinine binds to heme molecules.[12] This interaction is thought to prevent the incorporation of heme into the growing hemozoin crystal.[9]

-

Inhibition of Hemozoin Polymerization: By capping the growing faces of the hemozoin crystal, quinine effectively halts further polymerization.[13][14] This leads to an accumulation of toxic, soluble heme within the parasite.[10][12]

-

Induction of Oxidative Stress and Parasite Death: The buildup of free heme is highly toxic to the parasite. It catalyzes the production of reactive oxygen species (ROS), which damage cellular components, disrupt membrane integrity, and ultimately lead to parasite death.[12]

Beyond hemozoin inhibition, in vitro studies suggest that quinine may also inhibit nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.[3][15]

}

Quinine's mechanism of action against Plasmodium.

Pharmacokinetics and Pharmacodynamics: A Quantitative Perspective

The clinical efficacy of quinine is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These parameters can vary based on factors such as age, pregnancy, and the severity of the malaria infection.[16]

Pharmacokinetic Parameters

The pharmacokinetics of quinine are known to change as a patient recovers from malaria, with an increase in the volume of distribution and systemic clearance, leading to a decrease in plasma concentrations.[16][17]

| Parameter | Description | Typical Value/Range | Source(s) |

| Bioavailability | The proportion of an administered dose that reaches systemic circulation. | ~70% (Oral) | [18] |

| Protein Binding | The extent to which quinine binds to plasma proteins. | 70-95% (Increased in malaria patients) | [1] |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Increases during recovery from malaria. | [16][17] |

| Elimination Half-life | The time required for the concentration of the drug in the body to be reduced by one-half. | 8-14 hours (adults), 6-12 hours (children) | [3] |

| Metabolism | The process of chemical modification of the drug by the body. | Primarily hepatic (CYP3A4 and CYP2C19-mediated). | [3] |

| Excretion | The process of removing the drug and its metabolites from the body. | Primarily renal (~20% unchanged). | [3] |

Pharmacodynamics and Clinical Efficacy

Quinine is used for the treatment of uncomplicated and severe falciparum malaria.[2][11] The World Health Organization (WHO) recommends quinine plus a 7-day course of either tetracycline, doxycycline, or clindamycin for uncomplicated falciparum malaria when ACTs are not available.[2] For severe malaria, parenteral quinine is an acceptable alternative to artesunate.[2]

A study in children with uncomplicated falciparum malaria treated with a 5-day course of oral quinine showed that parasitemia was undetectable from day 3 to 14 in all children.[17][19] The median parasite clearance time in one study of adults was 73 ± 24 hours.[16]

Mechanisms of Quinine Resistance

The development of drug resistance is a significant threat to malaria control. While quinine resistance has been slower to emerge compared to other antimalarials like chloroquine, it has been reported in various regions.[20] The mechanisms of quinine resistance in P. falciparum are considered to be multifactorial and are not yet fully elucidated.[20]

Potential mechanisms include:

-

Reduced Drug Accumulation: Similar to chloroquine resistance, a primary mechanism is thought to be a reduced accumulation of quinine in the parasite's food vacuole.[9][21] This may be due to an altered pH gradient or the action of efflux pumps.[21]

-

Transporter Mutations: Polymorphisms in genes encoding transporter proteins, such as the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance protein 1 (pfmdr1), have been associated with altered quinine susceptibility.[20][22]

Methodologies for Evaluating Antimalarial Activity

The assessment of the antimalarial properties of quinine and other compounds relies on robust and reproducible in vitro and in vivo assays.

In Vitro Susceptibility Testing

In vitro assays are essential for determining the intrinsic activity of a compound against P. falciparum and for monitoring drug resistance. The most common methods measure the inhibition of parasite growth in culture.

This high-throughput assay quantifies parasite DNA as an indicator of parasite growth.[23][24]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus, the number of parasites.

Protocol:

-

Parasite Culture: Asynchronously or synchronously cultured P. falciparum is diluted to a starting parasitemia of ~0.5-1% in complete RPMI-1640 medium with 2% hematocrit.

-

Drug Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Incubation: Add the parasite culture to the wells containing the drug dilutions and incubate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.[25][26]

Principle: pLDH is released upon lysis of the parasites. Its enzymatic activity is measured by the conversion of a lactate substrate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of viable parasites.

Protocol:

-

Parasite Culture and Drug Incubation: Follow steps 1-3 of the SYBR Green I assay protocol.

-

Lysis: Lyse the red blood cells and parasites to release pLDH.

-

Enzymatic Reaction: Add a reaction mixture containing lactate and the tetrazolium salt to each well.

-

Colorimetric Measurement: Incubate to allow for color development and then read the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 as described for the SYBR Green I assay.

}

Workflow for in vitro antimalarial assays.

In Vivo Efficacy Testing

In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of antimalarial compounds in a whole-organism context. Murine models are widely used for this purpose.[27][28]

Several rodent Plasmodium species, such as P. berghei and P. yoelii, are used to infect mice.[29] Additionally, humanized mouse models, which are engrafted with human erythrocytes, allow for the study of P. falciparum directly.[30][31]

Protocol (General Outline using a Rodent Malaria Model):

-

Animal Handling and Acclimatization: House mice (e.g., Swiss albino or ICR strains) in a controlled environment and allow them to acclimatize.[27]

-

Infection: Infect the mice intravenously or intraperitoneally with a standardized inoculum of parasitized red blood cells (e.g., 1x10^7 P. berghei-infected erythrocytes).

-

Monitoring Parasitemia: Starting a few days post-infection, monitor the percentage of parasitized red blood cells daily by examining Giemsa-stained thin blood smears from tail blood.

-

Drug Administration: Once a patent infection is established (e.g., 1-2% parasitemia), randomize the mice into treatment and control groups. Administer this compound orally or via another appropriate route for a set number of days (e.g., 4 days). The control group receives the vehicle.

-

Efficacy Assessment: Continue to monitor daily parasitemia. The primary efficacy endpoints often include the reduction in parasitemia compared to the control group and the mean survival time of the mice.

-

Toxicity Monitoring: Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or mortality.

Clinical Considerations and Toxicity

While effective, quinine has a narrow therapeutic index, and its use is associated with a range of adverse effects collectively known as cinchonism.[1] Mild symptoms include tinnitus, headache, nausea, and dizziness.[1][11] More severe toxicity can lead to cardiotoxicity (e.g., QRS widening and QT prolongation), blindness, and central nervous system disturbances.[18] Hypoglycemia is another important adverse effect, as quinine can stimulate insulin secretion.[32]

Conclusion: The Continued Relevance of Quinine

This compound, a compound with a rich history, continues to play a role in the global fight against malaria. Its well-characterized mechanism of action, centered on the disruption of heme detoxification, provides a solid foundation for its clinical use and for research into quinoline-based antimalarials. A thorough understanding of its physicochemical properties, pharmacokinetics, and the methodologies for its evaluation is essential for drug development professionals and researchers working to combat this persistent and devastating disease. While new therapies have emerged, the enduring legacy of quinine serves as a testament to the power of natural products in medicine and as a crucial tool in the ongoing battle against malaria.

References

- 1. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www3.paho.org [www3.paho.org]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. QUININE HEMISULFATE SALT MONOHYDRATE | 207671-44-1 [chemicalbook.com]

- 5. This compound | C40H52N4O9S | CID 67225051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. abmole.com [abmole.com]

- 8. fishersci.com [fishersci.com]

- 9. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prisminltd.com [prisminltd.com]

- 12. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 13. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. litfl.com [litfl.com]

- 19. Quinine pharmacokinetics and pharmacodynamics in children with malaria caused by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. annualreviews.org [annualreviews.org]

- 23. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. malariaworld.org [malariaworld.org]

- 27. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. preprints.org [preprints.org]

- 29. Current status of experimental models for the study of malaria | Parasitology | Cambridge Core [cambridge.org]

- 30. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]

- 31. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. drugs.com [drugs.com]

A Senior Application Scientist's Guide to Quinine Hemisulfate Monohydrate as a Fluorescence Standard

Abstract

Fluorescence spectroscopy is a cornerstone of modern analytical science, offering unparalleled sensitivity in fields from drug discovery to materials science. The accuracy and comparability of fluorescence measurements, however, are fundamentally dependent on the proper use of well-characterized standards. Quinine and its salts have long been preeminent among these standards due to their robust photophysical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the proficient use of quinine hemisulfate monohydrate as a fluorescence standard. Moving beyond a simple recitation of protocols, this guide delves into the causal science behind experimental choices, outlines self-validating methodologies, and offers field-proven insights to ensure the generation of reliable and reproducible fluorescence data.

The Foundational Role of Fluorescence Standards

Fluorescence measurements are inherently relative. The raw output of a spectrofluorometer—typically given in arbitrary "fluorescence units"—is influenced by a multitude of instrumental and environmental factors, including lamp intensity, detector sensitivity, and sample geometry. To produce corrected data that is accurate and comparable across different instruments and laboratories, the use of a fluorescence standard is indispensable.

A reliable standard serves two primary purposes:

-

Instrument Calibration and Validation: It is used to correct for wavelength-dependent variations in instrumental components, generating a "corrected" emission spectrum that reflects the true photophysics of the analyte.[1]

-

Determination of Fluorescence Quantum Yield (ΦF): It provides a reference point against which the quantum yield—a fundamental measure of a molecule's fluorescence efficiency—of an unknown compound can be accurately determined.[2]

Quinine sulfate, particularly in its dicationic form in an acidic solution, has been established as a benchmark standard for decades, endorsed by bodies such as the National Institute of Standards and Technology (NIST).[3][4] Its enduring utility stems from a combination of high fluorescence efficiency, excellent photostability, and well-characterized spectral properties.

Core Photophysical Characteristics of Quinine Sulfate

The utility of quinine as a standard is rooted in its predictable and robust photophysical behavior when prepared under specific conditions. While various salts exist, such as this compound and quinine sulfate dihydrate, their fluorescent properties in a strong acid solution are functionally identical for the purposes described herein.[5] The key is the formation of the protonated quinine dication, which is the species with the desired stable fluorescence.[6]

dot

Caption: Simplified Jablonski diagram for Quinine fluorescence.

The most critical parameters for quinine sulfate dissolved in a strong acid (e.g., 0.1 M H₂SO₄ or 0.105 M HClO₄) are summarized below.

| Parameter | Value / Range | Causality & Expert Insight |

| Excitation Maxima (λex) | ~250 nm & ~350 nm | The 350 nm peak is almost exclusively used for standard work.[7][8] Exciting at this longer wavelength minimizes potential photodegradation and reduces interference from other UV-absorbing species that may be present as impurities. |

| Emission Maximum (λem) | ~450 - 460 nm | The emitted light is a characteristic vivid blue fluorescence.[7][9] The exact peak can vary slightly with instrument calibration, but the overall spectral shape is highly consistent.[10] |

| Fluorescence Quantum Yield (ΦF) | ~0.55 | This high quantum yield means that a significant fraction of absorbed photons are re-emitted as fluorescence, providing a strong, easily detectable signal.[7] This value is for the dicationic form in 0.1 M H₂SO₄. |

| Recommended Solvent | 0.1 M H₂SO₄ or 0.105 M HClO₄ | This is the most critical experimental parameter. The strong acid ensures complete protonation to the stable dication, which has the highest and most stable quantum yield.[10][11][12] Using water or other solvents will result in different, less stable fluorescent species and yield unreliable data.[12] |

| Linear Concentration Range | Up to ~10 µg/mL | Linearity between concentration and fluorescence intensity holds true in dilute solutions.[8] At higher concentrations (>1 ppm), inner filter effects cause a non-linear, flattening response.[13][14] |

| Solution Stability | 1-3 months (stock) | When prepared correctly and stored in the dark at room temperature, stock solutions are stable for months. Working solutions should be prepared more frequently.[4][15] |

Self-Validating Protocols for Standard Preparation and Use

The integrity of any fluorescence measurement hinges on the meticulous preparation of the standard solutions. The following protocols are designed as self-validating systems, where the final calibration curve's linearity serves as a confirmation of procedural accuracy.

Protocol 1: Preparation of a 100 µg/mL Primary Stock Solution

This protocol details the creation of a concentrated, primary standard from which all working solutions will be derived.

Methodology:

-

Select Reagents: Use high-purity, crystalline this compound (BioReagent grade or equivalent) and concentrated sulfuric acid (H₂SO₄).

-

Prepare Solvent: Prepare at least 1 L of 0.1 M H₂SO₄. To do this, add ~5.6 mL of concentrated H₂SO₄ to ~900 mL of deionized water in a 1 L volumetric flask, allow it to cool to room temperature, and then dilute to the mark. Causality: Preparing a bulk volume of the solvent ensures that the exact same acidic environment is used for the blank, the stock solution, and all subsequent dilutions, eliminating solvent variability as a source of error.

-

Weigh Standard: Using an analytical balance, accurately weigh approximately 100.0 mg of this compound. Record the exact weight to four decimal places.

-

Dissolve and Dilute: Quantitatively transfer the weighed powder to a 1000 mL Class A volumetric flask. Add approximately 50 mL of the 0.1 M H₂SO₄ and gently swirl to dissolve the solid completely.[16] Once dissolved, dilute to the 1000 mL mark with the 0.1 M H₂SO₄.

-

Mix and Store: Stopper the flask and invert it at least 20 times to ensure complete homogeneity. Transfer the solution to a clean, amber glass bottle for storage. Label clearly with the compound name, exact concentration, solvent, and date of preparation. Store in the dark at room temperature.[4]

dot

Caption: Workflow for preparing the primary stock solution.

Protocol 2: Instrument Calibration using Working Standards

This protocol establishes the linear relationship between concentration and fluorescence intensity, which is essential for quantifying unknown samples.

Methodology:

-

Prepare Working Standards: From the 100 µg/mL primary stock, prepare a 10 µg/mL intermediate stock solution. From this, prepare a series of working standards (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 µg/mL) in 25 mL or 50 mL volumetric flasks, using the 0.1 M H₂SO₄ as the diluent for all steps.[17][18]

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

-

Set the excitation wavelength to 350 nm.

-

Set the emission scan range from 375 nm to 675 nm.[3]

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm). Causality: The slit width controls the spectral bandpass. Using consistent slit widths for all measurements is critical for reproducibility. 5 nm is a common starting point that balances signal intensity with spectral resolution.

-

-

Blank Measurement: Fill a clean quartz cuvette with the 0.1 M H₂SO₄ solvent. Place it in the fluorometer and perform a blank scan. This spectrum is subtracted from all subsequent sample measurements to remove background signals like Raman scatter from the solvent.

-

Measure Standards: Starting with the most dilute sample, measure the fluorescence emission spectrum of each working standard. Rinse the cuvette thoroughly with the next standard solution before filling to avoid cross-contamination.

-

Construct Calibration Curve: For each standard, record the fluorescence intensity at the emission maximum (~450 nm). Plot Fluorescence Intensity vs. Concentration (µg/mL).

-

Validate the System: Perform a linear regression on the data points. A trustworthy calibration curve will have a coefficient of determination (R²) value greater than 0.99. [8] An R² < 0.99 indicates a potential issue with solution preparation, dilution accuracy, or instrument instability and should be investigated before proceeding.

| Concentration (µg/mL) | Example Fluorescence Intensity (A.U.) |

| 0.0 (Blank) | 0 |

| 0.2 | 185.4 |

| 0.5 | 450.2 |

| 1.0 | 905.1 |

| 2.0 | 1812.3 |

| This table represents idealized data demonstrating the expected linear response. |

Application: Determining Relative Fluorescence Quantum Yield